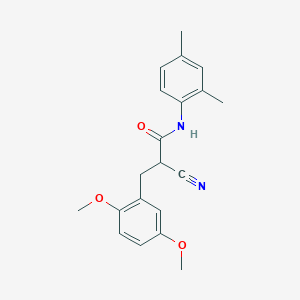![molecular formula C20H20N4O4S B2470208 ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207022-92-1](/img/structure/B2470208.png)
ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The quinazolinone ring and the cyclopentathiazole ring are likely to contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence its properties .科学的研究の応用
Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, related to the chemical structure , have shown potential in antitumor activities. A study by El-Subbagh, Abadi, and Lehmann (1999) demonstrated the synthesis of these compounds and their effectiveness against various human tumor cell lines, with specific activity against the RPMI-8226 leukemia cell line (El-Subbagh, Abadi, & Lehmann, 1999).
Antiallergy Activity
A derivative, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, is reported to have significant oral antiallergy activity, being more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis test (Althuis, Moore, & Hess, 1979).
Antibacterial and Antifungal Activities
Quinazolinone derivatives, similar to the chemical compound , have been studied for their antibacterial and antifungal properties. A study by El-Shenawy (2017) involved the synthesis of such compounds and their evaluation for antimicrobial activities, demonstrating high activity in some cases (El-Shenawy, 2017).
Antimicrobial Agents
The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives has shown promising results as antimicrobial agents. Abdel-Mohsen (2014) reported the synthesis of these compounds and their significant to moderate antimicrobial activity against various bacterial and fungal strains (Abdel-Mohsen, 2014).
Antitumor, Antiproliferative, and Pim-1 Kinase Activities
Ethyl 4-oxo-2-thioxo-1,2-dihydroquinazoline-3(4H)-carboxylate and its derivatives have been investigated for antitumor and antiproliferative activities, along with Pim-1 kinase inhibitory effects. A study by Mohareb and Halim (2018) found significant cytotoxicity in various cancer cell lines and inhibitory effects on c-Met kinase and Pim-1 kinase (Mohareb & Halim, 2018).
作用機序
Target of Action
The primary targets of this compound are likely to be bacterial enzymes, given its antimicrobial properties . Specifically, it has been suggested that the compound may act as an antagonist against the target enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction is facilitated by the presence of a hydroxyl group substituted on the benzene ring, which has been shown to possess strong binding affinity .
Biochemical Pathways
By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the peptidoglycan biosynthesis pathway. This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Result of Action
The ultimate result of the compound’s action is the death of the bacterial cells. By inhibiting a crucial enzyme in the peptidoglycan biosynthesis pathway, the compound weakens the bacterial cell wall, leading to cell lysis . This results in a significant antibacterial effect, particularly against multidrug-resistant strains .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the resistance mechanisms of the bacteria
特性
IUPAC Name |
ethyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-19(27)13-7-8-15-17(13)23-20(29-15)22-16(25)9-10-24-11-21-14-6-4-3-5-12(14)18(24)26/h3-6,11,13H,2,7-10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMOOVYSFDILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

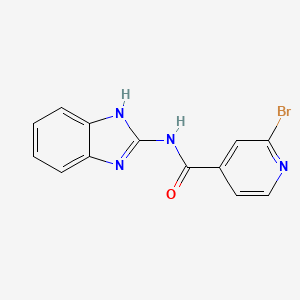

![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)
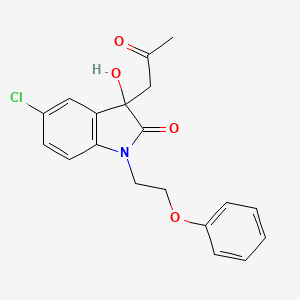
![3-Methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2470136.png)
![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)
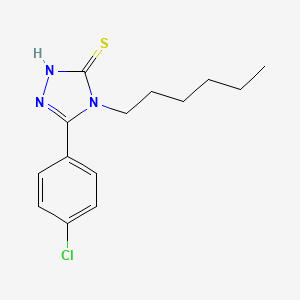
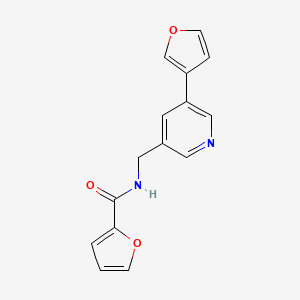
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)
